Cas no 2375267-70-0 (1-[(4-Chlorophenyl)methoxy]piperidin-4-one)

1-[(4-Chlorophenyl)methoxy]piperidin-4-one is a versatile intermediate in organic synthesis, particularly valued for its piperidin-4-one scaffold and chlorophenylmethoxy functional group. This compound serves as a key building block in pharmaceutical and agrochemical research, enabling the development of biologically active molecules. Its structural features allow for further functionalization, making it useful in the synthesis of potential drug candidates, including CNS-targeting agents and antimicrobial compounds. The presence of the chlorophenyl group enhances lipophilicity, which can influence pharmacokinetic properties. The compound’s stability under standard conditions ensures reliable handling and storage, while its well-defined reactivity profile facilitates controlled modifications in multi-step synthetic routes.
1-[(4-Chlorophenyl)methoxy]piperidin-4-one structure
2375267-70-0 structure
商品名:1-[(4-Chlorophenyl)methoxy]piperidin-4-one
CAS番号:2375267-70-0
MF:C12H14ClNO2
メガワット:239.698062419891
CID:6251651
PubChem ID:145867429

1-[(4-Chlorophenyl)methoxy]piperidin-4-one 化学的及び物理的性質

名前と識別子

    • 2375267-70-0
    • 1-[(4-Chlorophenyl)methoxy]piperidin-4-one
    • EN300-7437782
    • インチ: 1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)9-16-14-7-5-12(15)6-8-14/h1-4H,5-9H2
    • InChIKey: HIJRDRRJAKMSDP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CON1CCC(CC1)=O

計算された属性

  • せいみつぶんしりょう: 239.0713064g/mol
  • どういたいしつりょう: 239.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 29.5Ų

1-[(4-Chlorophenyl)methoxy]piperidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7437782-0.25g
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95.0%
0.25g
$524.0 2025-03-11
Enamine
EN300-7437782-0.1g
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95.0%
0.1g
$366.0 2025-03-11
Enamine
EN300-7437782-2.5g
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95.0%
2.5g
$2071.0 2025-03-11
Aaron
AR028GFB-500mg
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95%
500mg
$1158.00 2025-02-16
1PlusChem
1P028G6Z-2.5g
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95%
2.5g
$2622.00 2024-05-23
1PlusChem
1P028G6Z-10g
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95%
10g
$5680.00 2024-05-23
Aaron
AR028GFB-100mg
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95%
100mg
$529.00 2025-02-16
Aaron
AR028GFB-10g
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95%
10g
$6275.00 2023-12-15
Aaron
AR028GFB-1g
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95%
1g
$1479.00 2025-02-16
Enamine
EN300-7437782-10.0g
1-[(4-chlorophenyl)methoxy]piperidin-4-one
2375267-70-0 95.0%
10.0g
$4545.0 2025-03-11

1-[(4-Chlorophenyl)methoxy]piperidin-4-one 関連文献

1-[(4-Chlorophenyl)methoxy]piperidin-4-oneに関する追加情報

Comprehensive Overview of 1-[(4-Chlorophenyl)methoxy]piperidin-4-one (CAS No. 2375267-70-0)

1-[(4-Chlorophenyl)methoxy]piperidin-4-one, with the CAS number 2375267-70-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique piperidin-4-one core and 4-chlorobenzyl ether moiety, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

In recent years, the demand for piperidine derivatives like 1-[(4-Chlorophenyl)methoxy]piperidin-4-one has surged due to their role in developing novel therapeutics. The compound's 4-chlorophenyl group contributes to its lipophilicity, a critical factor in optimizing drug penetration across cellular membranes. This property aligns with current trends in central nervous system (CNS) drug development, where researchers seek compounds with balanced hydrophobicity for improved blood-brain barrier permeability.

The synthesis of CAS 2375267-70-0 typically involves multi-step organic reactions, including nucleophilic substitution and oxidation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yield and purity, addressing the growing need for sustainable and efficient production methods. These innovations resonate with the pharmaceutical industry's push toward green chemistry and reduced environmental impact.

Analytical characterization of 1-[(4-Chlorophenyl)methoxy]piperidin-4-one employs state-of-the-art instrumentation, including HPLC, NMR spectroscopy, and mass spectrometry. Such rigorous quality control is essential given the compound's potential use as a pharmaceutical intermediate. The rise of AI-driven drug discovery platforms has further amplified interest in this molecule, as computational models frequently identify piperidine scaffolds as high-value building blocks for G-protein-coupled receptor (GPCR) modulators.

Beyond pharmacology, 2375267-70-0 has shown promise in materials science, particularly in the design of organic semiconductors and liquid crystals. Its conjugated system and aromatic components make it a candidate for optoelectronic applications, coinciding with global research into flexible electronics and energy storage solutions. This dual applicability in life sciences and advanced materials positions the compound at the intersection of two rapidly evolving technological frontiers.

Frequently asked questions about 1-[(4-Chlorophenyl)methoxy]piperidin-4-one include inquiries about its solubility profile, stability under various pH conditions, and scalable synthesis routes—topics reflecting practical challenges in translational research. The compound's patent landscape also attracts attention, with several filings describing its utility in kinase inhibitor formulations and neuroprotective agents.

As regulatory agencies emphasize structure-activity relationship (SAR) studies, the precise molecular architecture of CAS 2375267-70-0 offers a valuable template for medicinal chemists. Its chiral center at the piperidinone ring opens avenues for enantioselective synthesis, a hot topic in asymmetric catalysis research. Such features make this compound a recurring subject in scientific literature and grant-funded projects worldwide.

The global market for fine chemicals like 1-[(4-Chlorophenyl)methoxy]piperidin-4-one continues to expand, driven by increased R&D investment in precision medicine and biologics. Suppliers often highlight its availability in both milligram-scale for early-stage research and kilogram quantities for preclinical development, catering to diverse customer needs. This scalability is crucial for academic labs and industrial partners alike.

Emerging studies suggest potential applications of piperidin-4-one derivatives in addressing antimicrobial resistance (AMR), a critical public health challenge. While 2375267-70-0 itself isn't an antibiotic, its structural motifs are being investigated as scaffolds for efflux pump inhibitors—a strategy to revitalize existing antibiotics. This connection to One Health initiatives underscores the compound's societal relevance beyond commercial interests.

In summary, 1-[(4-Chlorophenyl)methoxy]piperidin-4-one represents a versatile chemical entity with cross-disciplinary significance. Its CAS registry number 2375267-70-0 serves as a gateway to extensive scientific data, while ongoing research continues to uncover new dimensions of its utility. As synthetic methodologies advance and biological targets are elucidated, this compound will likely remain a fixture in cutting-edge chemical innovation.

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